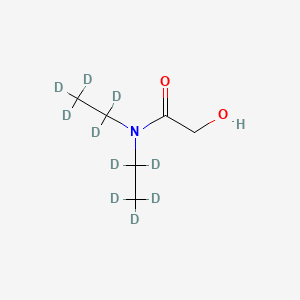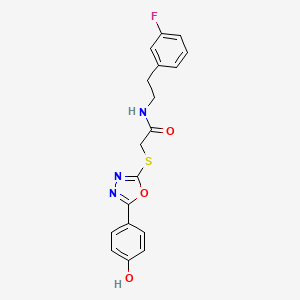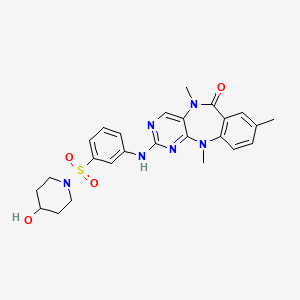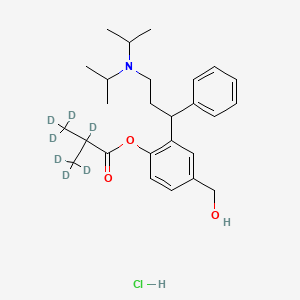![molecular formula C24H25N3O8 B12401385 [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)
[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a naphthalene moiety, a pyrimidine ring, and an oxolane ring, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Attachment of the naphthalene moiety: This step may involve the use of coupling reagents such as EDCI or DCC to form the carbamoyl linkage.
Construction of the oxolane ring: This can be synthesized via cyclization reactions involving hydroxyl and methoxy groups.
Final acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetate group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study enzyme interactions, particularly those involving pyrimidine or naphthalene derivatives.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
作用機序
The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate likely involves interactions with molecular targets such as enzymes or receptors. The naphthalene and pyrimidine moieties may play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects.
類似化合物との比較
Similar Compounds
- [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(phenylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
- [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
Uniqueness
The unique combination of the naphthalene moiety with the pyrimidine and oxolane rings distinguishes [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate from other similar compounds. This structural uniqueness may confer specific properties and applications that are not observed in its analogs.
特性
分子式 |
C24H25N3O8 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C24H25N3O8/c1-13(29)34-19-18(12-28)35-23(20(19)33-2)27-11-17(22(31)26-24(27)32)21(30)25-10-14-7-8-15-5-3-4-6-16(15)9-14/h3-9,11,18-20,23,28H,10,12H2,1-2H3,(H,25,30)(H,26,31,32)/t18-,19+,20?,23-/m1/s1 |
InChIキー |
FBLYRAZGUZFAPQ-QNLWVQNGSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@H](O[C@H](C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO |
正規SMILES |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)









![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)


